![molecular formula C27H22O6 B11143894 phenylmethyl 2-{2-[(2E)-3-(2-methoxyphenyl)prop-2-enylidene]-3-oxobenzo[3,4-b] furan-6-yloxy}acetate](/img/structure/B11143894.png)
phenylmethyl 2-{2-[(2E)-3-(2-methoxyphenyl)prop-2-enylidene]-3-oxobenzo[3,4-b] furan-6-yloxy}acetate
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Overview
Description
Phenylmethyl 2-{2-[(2E)-3-(2-methoxyphenyl)prop-2-enylidene]-3-oxobenzo[3,4-b] furan-6-yloxy}acetate is a complex organic compound with potential applications in various scientific fields. Its structure includes a phenylmethyl group, a methoxyphenyl group, and a benzo-furan moiety, making it a unique molecule with interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phenylmethyl 2-{2-[(2E)-3-(2-methoxyphenyl)prop-2-enylidene]-3-oxobenzo[3,4-b] furan-6-yloxy}acetate typically involves multiple steps. One common method includes the following steps:
Formation of the benzo-furan moiety: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the methoxyphenyl group: This step often involves a Friedel-Crafts acylation reaction.
Formation of the enylidene linkage: This can be done through a Wittig reaction or a similar condensation reaction.
Attachment of the phenylmethyl group: This step may involve a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Phenylmethyl 2-{2-[(2E)-3-(2-methoxyphenyl)prop-2-enylidene]-3-oxobenzo[3,4-b] furan-6-yloxy}acetate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce double bonds or other reducible groups.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, depending on the conditions and reagents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: Its unique structure may allow it to interact with biological molecules in specific ways, making it useful in biochemical studies.
Medicine: It could be explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Its chemical properties might make it useful in the development of new materials or chemical processes.
Mechanism of Action
The mechanism by which phenylmethyl 2-{2-[(2E)-3-(2-methoxyphenyl)prop-2-enylidene]-3-oxobenzo[3,4-b] furan-6-yloxy}acetate exerts its effects depends on its specific application. For example, in a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Phenylmethyl 2-{2-[(2E)-3-(2-methoxyphenyl)prop-2-enylidene]-3-oxobenzo[3,4-b] furan-6-yloxy}acetate can be compared with other similar compounds, such as:
- Methyl (2E)-3-(4-methoxyphenyl)prop-2-enoate
- (2E)-3-(4-Methoxyphenyl)-1-(4-methylphenyl)-2-propen-1-one
- 2-Propanone, 1-(4-methoxyphenyl)-
These compounds share some structural similarities but differ in specific functional groups or linkages, which can result in different chemical properties and applications.
Biological Activity
Phenylmethyl 2-{2-[(2E)-3-(2-methoxyphenyl)prop-2-enylidene]-3-oxobenzo[3,4-b]furan-6-yloxy}acetate is a complex organic compound with the molecular formula C27H25O5 and a molecular weight of approximately 425.49 g/mol. Its intricate structure includes multiple functional groups that suggest potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.
Chemical Structure and Properties
The compound features:
- A phenylmethyl group
- A methoxyphenyl moiety
- A benzo[3,4-b]furan core
These structural elements contribute to its reactivity and potential interactions with biological targets. The presence of an enone structure allows for nucleophilic attacks, which can lead to various chemical reactions, enhancing its versatility in synthetic applications and biological interactions.
Biological Activities
Research on structurally related compounds indicates that phenylmethyl 2-{...} may exhibit a range of biological activities:
- Anticancer Activity : Compounds with similar structural features have shown potential in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
- Anti-inflammatory Properties : Structural analogs demonstrate the ability to reduce inflammation by inhibiting pro-inflammatory cytokines and pathways.
- Antimicrobial Effects : Some related compounds have exhibited antimicrobial properties against a variety of pathogens, suggesting potential use in treating infections.
Comparative Analysis with Related Compounds
The following table summarizes the biological activities of compounds structurally similar to phenylmethyl 2-{...}:
Compound Name | Structural Features | Biological Activity |
---|---|---|
Phenylmethyl 2-{...} | Complex structure with methoxy and benzo[3,4-b]furan | Potential anticancer and anti-inflammatory |
Cinnamaldehyde | Methoxy group, α,β-unsaturated aldehyde | Antimicrobial |
Curcumin | Polyphenolic structure | Anti-inflammatory, antioxidant |
Resveratrol | Stilbenoid structure | Cardiovascular benefits |
This comparison highlights the unique aspects of phenylmethyl 2-{...}, particularly its intricate structure which may lead to multifaceted biological activities not fully explored in other compounds.
Properties
Molecular Formula |
C27H22O6 |
---|---|
Molecular Weight |
442.5 g/mol |
IUPAC Name |
benzyl 2-[[(2Z)-2-[(E)-3-(2-methoxyphenyl)prop-2-enylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate |
InChI |
InChI=1S/C27H22O6/c1-30-23-12-6-5-10-20(23)11-7-13-24-27(29)22-15-14-21(16-25(22)33-24)31-18-26(28)32-17-19-8-3-2-4-9-19/h2-16H,17-18H2,1H3/b11-7+,24-13- |
InChI Key |
LACAKMQUQHNQLP-KNXZYVGWSA-N |
Isomeric SMILES |
COC1=CC=CC=C1/C=C/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OCC(=O)OCC4=CC=CC=C4 |
Canonical SMILES |
COC1=CC=CC=C1C=CC=C2C(=O)C3=C(O2)C=C(C=C3)OCC(=O)OCC4=CC=CC=C4 |
Origin of Product |
United States |
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